molecular formula C10H8N2O3 B1347158 2-Methyl-5-nitro-2H-isoquinolin-1-one CAS No. 42792-96-1

2-Methyl-5-nitro-2H-isoquinolin-1-one

Cat. No. B1347158
Key on ui cas rn: 42792-96-1
M. Wt: 204.18 g/mol
InChI Key: ZJFKSSNHLIRRHQ-UHFFFAOYSA-N
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Patent
US08546579B2

Procedure details

5-Nitro-isochromen-1-one (1.2 g, 0.0063 mol) and 40% aqueous methylamine (10 mL, 0.09 mol) were refluxed in methanol (40 mL, 1 mol) for 1 hour. The solvents were removed and the residue was diluted with CH2Cl2/MeOH (95:5 v/v, 100 mL), washed with brine (20 mL×2). The CH2Cl2 layer was dried over Na2SO4, purified via flash chromatography (40 g of silica gel, 0-50% EtOAc/Hexanes) to give a yellow solid. MS m/z (M+H) 204.8.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][O:8][C:9]2=O)([O-:3])=[O:2].[CH3:15][NH2:16].CO>>[CH3:15][N:16]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[CH:13][C:4]=2[N+:1]([O-:3])=[O:2])[C:9]1=[O:8]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=COC(C2=CC=C1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CN
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed
ADDITION
Type
ADDITION
Details
the residue was diluted with CH2Cl2/MeOH (95:5 v/v, 100 mL)
WASH
Type
WASH
Details
washed with brine (20 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography (40 g of silica gel, 0-50% EtOAc/Hexanes)
CUSTOM
Type
CUSTOM
Details
to give a yellow solid

Outcomes

Product
Name
Type
Smiles
CN1C(C2=CC=CC(=C2C=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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